molecular formula C16H15ClO3 B13754277 Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate

Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate

Cat. No.: B13754277
M. Wt: 290.74 g/mol
InChI Key: CIVZWFOFIKEKPD-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a chlorophenyl group, and a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate typically involves the esterification of 2-[(2-chlorophenyl)methoxymethyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: 2-[(2-chlorophenyl)methoxymethyl]benzoic acid.

    Reduction: 2-[(2-chlorophenyl)methoxymethyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxybenzoate
  • Methyl 2-(methoxymethyl)benzoate
  • Methyl 2-chlorobenzoate

Uniqueness

Methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate is unique due to the presence of both a chlorophenyl group and a methoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

methyl 2-[(2-chlorophenyl)methoxymethyl]benzoate

InChI

InChI=1S/C16H15ClO3/c1-19-16(18)14-8-4-2-6-12(14)10-20-11-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3

InChI Key

CIVZWFOFIKEKPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1COCC2=CC=CC=C2Cl

Origin of Product

United States

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